molecular formula C17H20O4Se B13032779 (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol

Cat. No.: B13032779
M. Wt: 367.3 g/mol
InChI Key: ZXSQYHKZQOYEML-UHFFFAOYSA-N
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Description

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol is an organic compound with the molecular formula C17H20O4Se This compound features a unique combination of a methylselanyl group attached to a phenyl ring and a trimethoxyphenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol typically involves the following steps:

    Formation of the Methylselanyl Group: The methylselanyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a phenyl halide with a methylselanyl anion under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanol moiety through a Friedel-Crafts alkylation reaction. This involves reacting a trimethoxybenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Two Fragments: The final step involves coupling the two fragments together through a nucleophilic substitution reaction. This can be achieved by reacting the methylselanylphenyl compound with the trimethoxyphenylmethanol under basic conditions.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include using more efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methylselanyl group may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(3,4,5-trimethoxyphenyl)methanol: Similar structure but lacks the methylselanyl group.

    (4-Methylselanylphenyl)methanol: Similar structure but lacks the trimethoxyphenyl group.

    3,4,5-Trimethoxyphenylmethanol: Similar structure but lacks the methylselanyl group.

Uniqueness

The uniqueness of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol lies in the combination of the methylselanyl and trimethoxyphenyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20O4Se

Molecular Weight

367.3 g/mol

IUPAC Name

(4-methylselanylphenyl)-(3,4,5-trimethoxyphenyl)methanol

InChI

InChI=1S/C17H20O4Se/c1-19-14-9-12(10-15(20-2)17(14)21-3)16(18)11-5-7-13(22-4)8-6-11/h5-10,16,18H,1-4H3

InChI Key

ZXSQYHKZQOYEML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC=C(C=C2)[Se]C)O

Origin of Product

United States

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